Guanylthiourea

Descripción general

Descripción

Guanylthiourea (GTU), chemically known as 1-amidino-2-thiourea (CAS 2114-02-5), is a hybrid compound combining thiourea and guanidine functional groups. Its synthesis involves reacting N-cyanoguanidine with hydrogen sulfide at 60–80°C, forming large rhombic prisms of GTU alongside byproducts like 2,4-dithiobiuret . GTU can also be synthesized via acid hydrolysis of 4,6-diamino-2-thio-1,3,5-thiadiazine or by heating thiourea with thiophosgene or phosphorus pentachloride . The compound exhibits tautomerism, existing as thione (GTU-1) or thiol (GTU-t1) isomers, stabilized by π-electron conjugation and intramolecular hydrogen bonds . Protonation preferences vary between gas (S1 site) and aqueous phases (N4 site), influencing its reactivity in alkylation and nucleophilic addition reactions .

GTU’s bifunctional structure enables diverse applications:

- Material Science: GTU-based polymers exhibit dynamic covalent networks, enabling recyclable thermosets with high crosslinking density and reprocessing efficiency .

- Pharmaceuticals: GTU derivatives show antimalarial activity by targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), with IC50 values as low as 0.43 μM .

- Industrial Chemistry: GTU-functionalized resins selectively recover Ag(I) and Au(I) from chloride solutions, with hydrophilicity (water regain: 0.64 g/g) surpassing sulfur-containing analogs .

Mecanismo De Acción

Target of Action

Guanylthiourea (GTU) has been identified as a potential inhibitor of the enzyme furin , a subtilisin-like proprotein convertase . Furin is a promising therapeutic target for several viral manifestations . GTU derivatives have also been identified as potential anti-malarial agents, showing activity against Plasmodium falciparum .

Mode of Action

Molecular docking and dynamics studies suggest that GTU and its derivatives interact with furin’s catalytic triad . The interaction is influenced by substituent-guided tailored interactions . For instance, single arm GTU substitution influences the interactions with Asp153, His194, and Ser368 .

Biochemical Pathways

The interaction of gtu with furin’s catalytic triad suggests that it may interfere with the enzyme’s ability to process and activate proteins, thereby potentially inhibiting the life cycle of certain viruses .

Pharmacokinetics

The design of potential furin inhibitors like gtu involves a detailed mechanistic analysis of specific molecular interactions . This suggests that the ADME properties of GTU and its impact on bioavailability are considered during the design process.

Result of Action

The result of GTU’s action is the potential inhibition of furin, which could lead to the systemic development of specific and potent antivirals . Additionally, GTU derivatives have shown in vivo anti-malarial activity against experimental rodent malaria .

Action Environment

The action environment of GTU can influence its efficacy and stability. For instance, the synthesis of GTU involves a reaction with hydrogen sulfide at specific temperatures . This suggests that the stability and efficacy of GTU could be influenced by factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Guanylthiourea derivatives interact with various enzymes, proteins, and other biomolecules. These interactions play a crucial role in its anti-malarial activity

Cellular Effects

This compound derivatives have been shown to have significant effects on various types of cells and cellular processes. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Guanylthiourea (GTU) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties of GTU, including its mechanisms of action, applications in pharmacology, and findings from recent studies.

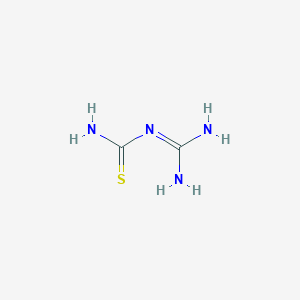

Chemical Structure and Properties

This compound is derived from dicyandiamide and consists of a thiourea functional group. It exhibits two primary tautomeric forms: thione and thiol. The stability and reactivity of these forms are influenced by intramolecular hydrogen bonding and the conjugation of pi-electrons, which play a significant role in its biological activity .

1. Antimalarial Activity

Recent studies have identified GTU as an important pharmacophore in the development of antimalarial agents. It has been incorporated into the structure of 4-aminoquinoline derivatives, which have shown promising antimalarial activity against Plasmodium falciparum. In vitro evaluations revealed that several synthesized compounds containing GTU exhibited effective inhibition with IC50 values ranging from 0.43 to 8.04 μM against different strains of P. falciparum (PfD6 and PfW2) .

2. Hypoglycemic Effects

GTU has been studied for its potential as a hypoglycemic agent. It acts by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This effect is particularly beneficial for managing conditions like type 2 diabetes mellitus. The mechanism involves the modulation of glucose transporters and insulin signaling pathways .

3. Antitumor Activity

Research indicates that GTU derivatives possess antitumor properties, inhibiting the proliferation of various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth has been documented, suggesting potential applications in cancer therapy .

4. Immunomodulatory Effects

GTU has also shown immunostimulant properties, enhancing immune responses in experimental models. This activity may be attributed to its influence on cytokine production and immune cell activation, making it a candidate for further exploration in immunotherapy .

The mechanisms underlying the biological activities of GTU are multifaceted:

- Dihydrofolate Reductase Inhibition : GTU has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is particularly relevant in antimalarial and anticancer contexts .

- Reactive Oxygen Species Modulation : Some studies suggest that GTU may modulate oxidative stress levels within cells, contributing to its cytotoxic effects against tumor cells .

Study on Antimalarial Activity

In a study evaluating the antimalarial potential of GTU-containing compounds, researchers synthesized nine derivatives through molecular docking techniques targeting PfDHFR. The most active compound demonstrated significant binding interactions with the enzyme, leading to effective inhibition of P. falciparum growth in vitro .

Hypoglycemic Activity Assessment

A clinical study assessed the hypoglycemic effects of GTU in diabetic animal models. Results indicated a significant reduction in blood glucose levels following administration of GTU, highlighting its potential therapeutic role in diabetes management .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Dynamic Covalent Polymer Networks (DCPNs)

GTU has been utilized in the development of dynamic covalent polymer networks, particularly in the synthesis of closed-loop recyclable thermosets. The unique structure of GTU allows for nucleophilic addition reactions with polyfunctional isocyanates, leading to the formation of high-performance polymer networks.

- Synthesis and Properties : A study demonstrated that GTU can be crosslinked with hexamethylene diisocyanate (HDI) to form a polymer network (GTUH) that exhibits high crosslinking density and excellent thermodynamic properties. The resulting material can undergo various processing methods such as hot pressing and welding, making it versatile for industrial applications .

- Recycling Potential : The GTUH network's ability to undergo closed-loop recycling through exchange reactions with GTU is particularly noteworthy. This feature aligns with the principles of a circular economy, allowing for sustainable material use in applications like carbon fiber composites .

Medicinal Chemistry

Antimalarial Activity

Guanylthiourea derivatives have been evaluated for their potential as antimalarial agents. Research indicates that several synthesized derivatives exhibit promising results against Plasmodium falciparum, the parasite responsible for malaria.

- In Vivo Studies : A total of 20 GTU derivatives were tested, with six showing significant antimalarial activity in vivo. One compound demonstrated curative potential, highlighting GTU's relevance in developing new antimalarial therapies .

- Mechanistic Insights : Molecular docking studies have provided insights into the interactions between GTU derivatives and target proteins, enabling a better understanding of their mechanisms of action against malaria .

Chemical Reactivity and Mechanisms

Quantum Chemical Studies

The electronic structure and reactivity of this compound have been extensively studied using quantum chemical methods. These studies reveal important insights into the stability and interconversion of GTU's tautomeric forms (thione and thiol).

- Stability Analysis : The research identifies two major tautomeric classes of GTU, emphasizing the role of intramolecular hydrogen bonds and pi-electron conjugation in stabilizing these structures. The transition between thione and thiol forms involves complex protonation and bond rotation mechanisms .

- Oxidation Mechanisms : Additionally, investigations into the kinetics and mechanisms of oxidation reactions involving GTU have been conducted, providing valuable information for its application in various chemical processes .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing guanylthiourea, and how can researchers validate purity and structural integrity?

- Methodological Answer : this compound synthesis typically involves thiourea and cyanoguanidine under controlled alkaline conditions. To validate purity:

- Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess chemical homogeneity .

- Confirm structural integrity via FT-IR (for thiourea C=S stretching at ~1100 cm⁻¹) and ¹H/¹³C NMR (to verify guanidine NH and thiourea NH₂ peaks) .

- Compare melting points with literature values (e.g., 198–200°C) to detect impurities .

Q. How can researchers design experiments to evaluate this compound’s bioactivity in antimicrobial assays?

- Methodological Answer :

- Step 1 : Use a microdilution broth assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare this compound solutions in DMSO at 0.1–100 µg/mL .

- Step 2 : Include positive controls (e.g., ampicillin) and solvent controls to isolate compound-specific effects.

- Step 3 : Measure MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) with triplicate replicates to ensure statistical validity .

Q. What analytical techniques are optimal for quantifying this compound in environmental samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) with a C18 column and electrospray ionization (ESI) in positive mode achieves detection limits of ~0.1 ppb .

- Validate recovery rates using spiked samples (e.g., river water) and account for matrix effects via standard addition .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported cytotoxicity across studies?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review to identify variables causing discrepancies (e.g., cell lines, exposure durations).

- Step 2 : Replicate conflicting experiments under standardized conditions (e.g., HepG2 cells, 24/48-hour exposures, 10–100 µM doses) .

- Step 3 : Perform multivariate analysis to isolate factors (e.g., solvent choice, serum content) influencing toxicity outcomes .

- Key Insight : Contradictions often arise from unaccounted variables (e.g., metabolic activation in primary hepatocytes vs. immortalized lines) .

Q. What strategies enable mechanistic studies of this compound’s inhibition of metalloenzymes?

- Methodological Answer :

- Strategy 1 : Use kinetic assays with purified enzymes (e.g., urease) to measure Kᵢ (inhibition constant). Monitor NH₃ production via Berthelot reaction .

- Strategy 2 : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to active-site metal ions (e.g., Ni²⁺ in urease) .

- Validation : Confirm docking results with X-ray crystallography of enzyme-inhibitor complexes .

Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?

- Methodological Answer :

- Approach : Document reaction conditions exhaustively (e.g., solvent purity, temperature gradients, stirring rates) in supplementary materials .

- Quality Control : Use in situ IR spectroscopy to monitor reaction progress and intermediate formation .

- Collaboration : Share raw data and protocols via repositories (e.g., Zenodo) to enable third-party validation .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Framework 1 : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ .

- Framework 2 : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (α = 0.05) .

Q. Table: Key Analytical Techniques for this compound Research

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Thiourea (CAS 62-56-6)

- Structure : Lacks the guanidine group, reducing hydrogen-bonding capacity.

- Reactivity : Less nucleophilic than GTU due to absence of conjugated guanidine. Forms stable complexes with metals (e.g., Ag, Au) but lacks selectivity in sorption applications .

- Applications : Primarily used as a vulcanization accelerator or pesticide intermediate, unlike GTU’s role in dynamic polymers .

Dithiobiuret (CAS 541-53-7)

- Structure : Contains two thiourea moieties without guanidine.

- Synthesis: Co-produced with GTU during N-cyanoguanidine reactions .

- Reactivity : Forms less stable metal complexes compared to GTU, limiting industrial utility .

Amidinothiourea

- Structure : Similar to GTU but with a substituted amidine group.

- Metal Interactions : Exhibits stronger coordination with Cu(II) and Fe(III) than GTU, attributed to enhanced electron donation from the amidine group .

Functional Analogs in Pharmaceuticals

4-Aminoquinolines

- Mechanism : Target heme detoxification in Plasmodium, unlike GTU derivatives’ inhibition of PfDHFR .

- Activity: GTU-4-aminoquinoline hybrids show synergistic effects, achieving IC50 values of 0.61–8.04 μM against resistant strains, comparable to chloroquine but with lower cytotoxicity .

S-Benzylated GTU Derivatives

- Design : Optimized for PfDHFR binding via molecular docking.

- Efficacy: IC50 = 400 nM, outperforming non-benzylated GTU analogs (100 μM) .

Cysteamine and AET (3,5-diamino-1,2,4-thiadiazole)

- Radioprotection : GTU’s toluene-p-sulphonate derivative provides 66% survival in irradiated mice, while AET (a GTU oxidation product) shows 69% survival at ¼ molar concentration .

Industrial and Material Science Analogs

2-Mercapto-1-Methylimidazole Resins

- Sorption : Higher Ag(I) elution yields (e.g., 75%) compared to GTU resins (41–44%) due to weaker metal-ligand bonding .

- Hydrophobicity : Water regain = 0.51 g/g vs. GTU’s 0.64 g/g, limiting use in aqueous systems .

Thiourea-Based Dynamic Polymers

- Recyclability : GTU-polyurea networks achieve closed-loop recycling via extrusion, unlike static thiourea-crosslinked polymers .

- Thermal Stability: GTU’s dual hydrogen-bonding network enhances glass transition temperatures (Tg > 120°C) compared to monofunctional thiourea polymers .

Data Tables

Table 1: Antimalarial Activity of GTU Derivatives vs. Analogs

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| GTU-4-aminoquinoline hybrid | PfD6 strain | 0.61–7.55 | |

| S-Benzylated GTU | PfDHFR | 0.4 | |

| Chloroquine | Heme detoxification | 0.05–0.5 |

Table 2: Sorption Properties of GTU vs. Competing Resins

| Resin Type | Ag(I) Recovery (%) | Water Regain (g/g) | Selectivity for Au(I) |

|---|---|---|---|

| GTU-functionalized | 41–44 | 0.64 | High |

| 2-Mercapto-1-methylimidazole | 75 | 0.51 | Moderate |

Key Research Findings

Tautomerism Dynamics : GTU’s thione-thiol interconversion involves bimolecular protonation and C–N bond rotation, critical for S-alkylation reactions in drug design .

Antimalarial Optimization: Molecular dynamics simulations confirm GTU derivatives’ stable binding to PfDHFR’s active site, explaining nanomolar efficacy .

Environmental Applications : GTU resins achieve 83% AgCl4<sup>3−</sup> recovery from 4.0 M NaCl solutions, outperforming imidazole analogs in high-salinity conditions .

Propiedades

IUPAC Name |

diaminomethylidenethiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGXJRGLYVRVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=S)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175378 | |

| Record name | Guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-02-5 | |

| Record name | Amidinothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-02-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amidino-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1NJY8ID8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.